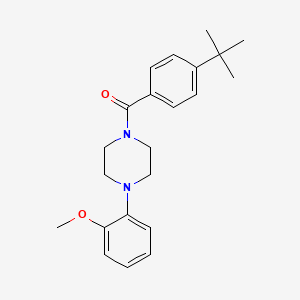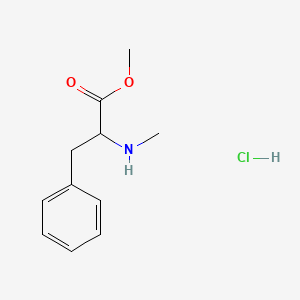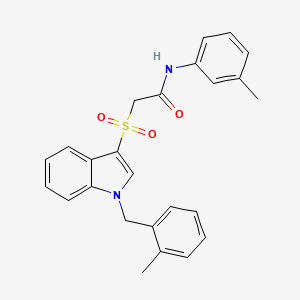
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MI-773, and it has been found to have a variety of interesting properties that make it a valuable tool for researchers in a number of different fields.
Applications De Recherche Scientifique
Enzyme Inhibitory Potential : A study synthesized sulfonamides with benzodioxane and acetamide moieties, examining their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). These compounds showed significant inhibitory activity, highlighting potential applications in enzyme-related studies and therapies (Abbasi et al., 2019).
Antiallergic Properties : A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared to explore novel antiallergic compounds. One particular compound showed significant potency, suggesting the potential of indol-3-yl acetamides in developing antiallergic agents (Menciu et al., 1999).
Coordination Complexes and Antioxidant Activity : The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) was explored. These complexes displayed significant antioxidant activity, indicating their potential application in combating oxidative stress (Chkirate et al., 2019).
Synthesis of N-aryl(indol-3-yl)glyoxamides as Antitumor Agents : This research focused on synthesizing compounds based on the N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide skeleton. These compounds demonstrated potent cytotoxic activity against various cancer cell lines, suggesting their potential as antitumor agents (Marchand et al., 2009).
Antioxidant Properties of Indole Acetamide Derivatives : A study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluated their antioxidant activity. These compounds showed considerable activity, highlighting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-8-7-11-21(14-18)26-25(28)17-31(29,30)24-16-27(23-13-6-5-12-22(23)24)15-20-10-4-3-9-19(20)2/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZZNMHVICQIPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


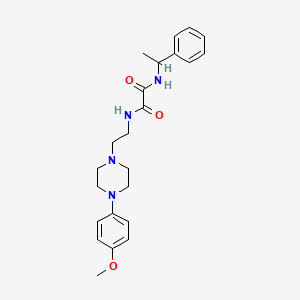
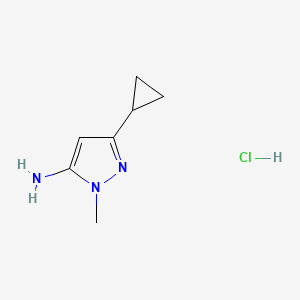
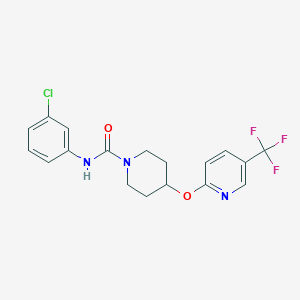
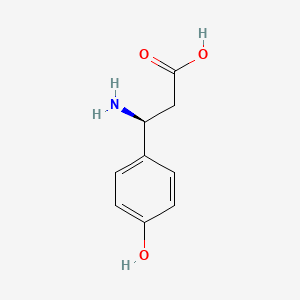
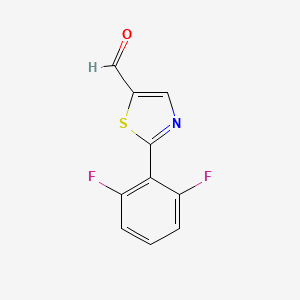


![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)
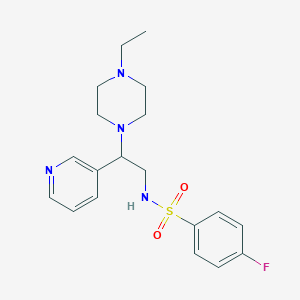
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2415529.png)
